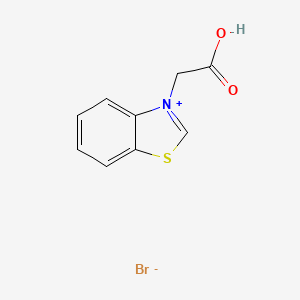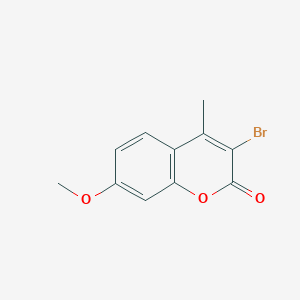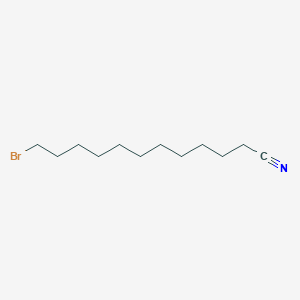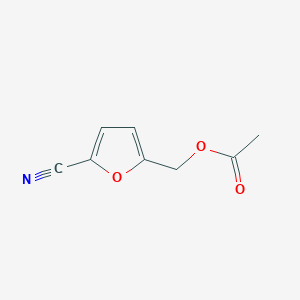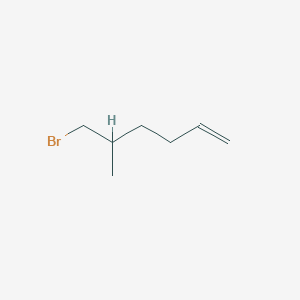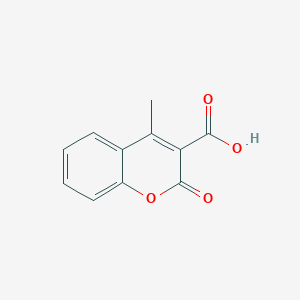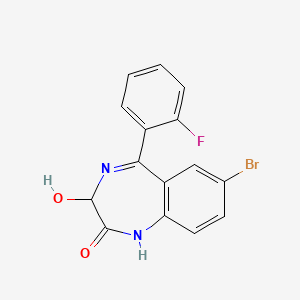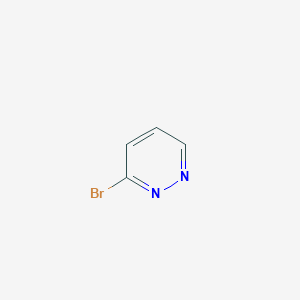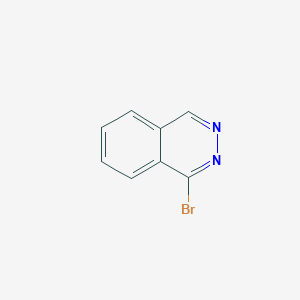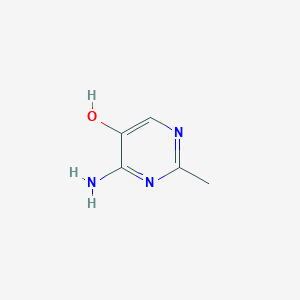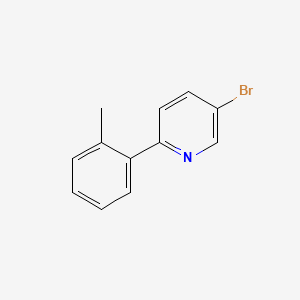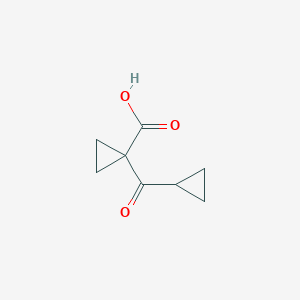![molecular formula C9H8F3NO B1282325 2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone CAS No. 64748-87-4](/img/structure/B1282325.png)
2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone
Vue d'ensemble
Description
“2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone” is a chemical compound with the molecular formula C9H8F3NO . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development processes and chemical production processes .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. For instance, a novel fluorinated aromatic dianhydride, 4,4′-[2,2,2-trifluoro-1-(3-trifluoromethyl-phenyl)ethylidene]diphthalic anhydride (TFDA) was synthesized by coupling of 3′-trifluoromethyl-2,2,2-trifluoroacetophenone with o-xylene under the catalysis of trifluoromethanesulfonic acid, followed by oxidation of KMnO4 and dehydration .
Molecular Structure Analysis
The molecular structure of “2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone” can be represented by the InChI code: 1S/C9H8F3NO/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13/h1-4,8,14H,5,13H2 . This InChI code provides a unique representation of the molecule’s structure .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone” include a molecular weight of 205.18 g/mol . The compound has a topological polar surface area of 46.2 Ų . Other properties such as melting point, boiling point, and density are not well-documented in the literature .
Applications De Recherche Scientifique
Antimicrobial Activity : The compound shows potential in antimicrobial applications. Wanjari (2020) reported the synthesis and antimicrobial activity of a compound derived from 4-chlorophenol, an active pharmaceutical ingredient, demonstrating effectiveness against gram-positive and gram-negative bacteria (Wanjari, 2020).
Synthesis of Novel Derivatives : Hessien et al. (2009) explored the synthesis of novel thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives containing the tosyl moiety. These compounds have shown potential for anticancer applications (Hessien et al., 2009).
Antimicrobial Molecules : Gordon et al. (2022) reported the Cu(II)-photocatalysed hydrocarboxylation of imines, including derivatives of 2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone, showing potential as antimicrobial molecules (Gordon et al., 2022).
Photoremovable Protecting Group : Atemnkeng et al. (2003) introduced a new photoremovable protecting group for carboxylic acids using a derivative of 2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone. This has applications in the synthesis of various compounds (Atemnkeng et al., 2003).
Catalyst in Pharmaceutical Applications : Yu et al. (2018) explored the use of an enzyme derived from Burkholderia cenocepacia as a catalyst in the efficient anti-Prelog’s bioreduction of 3, 5-Bis(Trifluoromethyl) acetophenone, indicating its potential in pharmaceutical applications (Yu et al., 2018).
Antiviral Activity : Attaby et al. (2006) synthesized and evaluated the antiviral activity of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine Derivatives, highlighting potential applications in antiviral drug development (Attaby et al., 2006).
Anticonvulsant Agents : Ahuja and Siddiqui (2014) synthesized a series of derivatives to explore potential anticonvulsant agents, showcasing the compound's utility in neuropharmacology (Ahuja & Siddiqui, 2014).
Propriétés
IUPAC Name |
2-amino-1-[3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13/h1-4H,5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMAOBMOGUURBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20538436 | |
| Record name | 2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20538436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone | |
CAS RN |
64748-87-4 | |
| Record name | 2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20538436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

